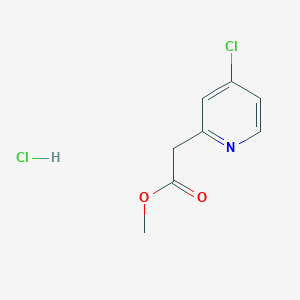
(4-Chloro-pyridin-2-yl)-acetic acid methyl ester hydrochloride
Vue d'ensemble
Description
(4-Chloro-pyridin-2-yl)-acetic acid methyl ester hydrochloride, or 4-chloro-PAME, is an organic compound that is widely used in scientific research. It is a white, crystalline solid that is soluble in water and ethanol. 4-chloro-PAME is a potent inhibitor of several enzymes involved in the metabolism of lipids, carbohydrates, and proteins. It is also used as a reagent in organic synthesis.
Applications De Recherche Scientifique
4-chloro-PAME has a wide range of applications in scientific research. It has been used to study the metabolism of lipids, carbohydrates, and proteins. It has also been used to study the regulation of gene expression, the function of various enzymes, and the action of hormones. Additionally, 4-chloro-PAME has been used to study the effects of drugs on cells and tissues.
Mécanisme D'action
4-chloro-PAME is a potent inhibitor of several enzymes involved in the metabolism of lipids, carbohydrates, and proteins. It works by binding to the active site of the enzyme, blocking the substrate from binding and preventing the enzyme from catalyzing the reaction. This inhibition of enzyme activity is reversible, meaning that the enzyme can be reactivated when the inhibitor is removed.
Effets Biochimiques Et Physiologiques
4-chloro-PAME has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the metabolism of lipids, carbohydrates, and proteins. Additionally, it has been shown to inhibit the activity of several hormones, such as insulin and glucagon. Finally, 4-chloro-PAME has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-PAME has several advantages and limitations for use in lab experiments. One advantage is that it is a reversible inhibitor of enzymes, meaning that the enzyme can be reactivated when the inhibitor is removed. Additionally, it is a potent inhibitor of several enzymes, making it useful for studying enzyme activity. A limitation of 4-chloro-PAME is that it is toxic in high concentrations, so care must be taken when using it in lab experiments.
Orientations Futures
There are several potential future directions for 4-chloro-PAME. One potential direction is to develop new methods for synthesizing 4-chloro-PAME. Additionally, further research could be done to study the effects of 4-chloro-PAME on various diseases and conditions. Finally, 4-chloro-PAME could be used to develop novel drugs and therapies to treat various diseases and conditions.
Propriétés
IUPAC Name |
methyl 2-(4-chloropyridin-2-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)5-7-4-6(9)2-3-10-7;/h2-4H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZGONWMPXJELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=CC(=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-pyridin-2-yl)-acetic acid methyl ester hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



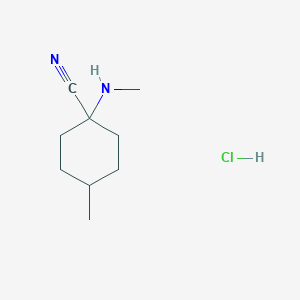
![6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1431509.png)
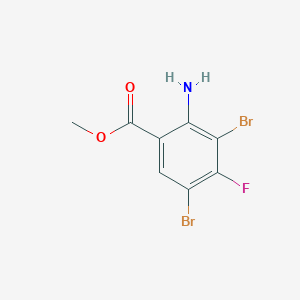
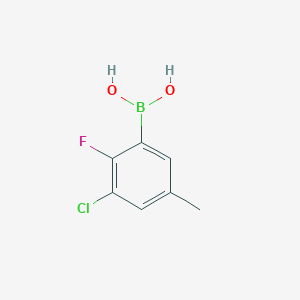
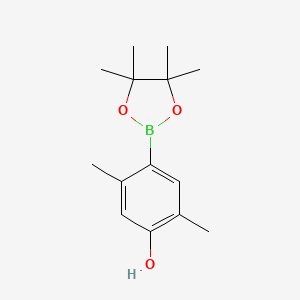
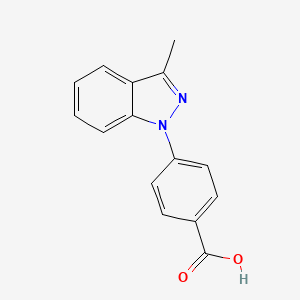
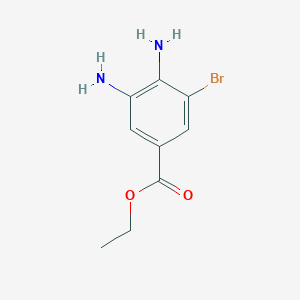
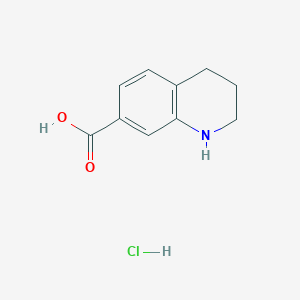
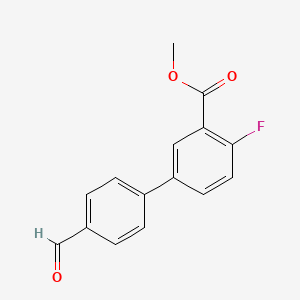
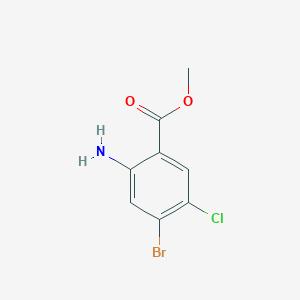
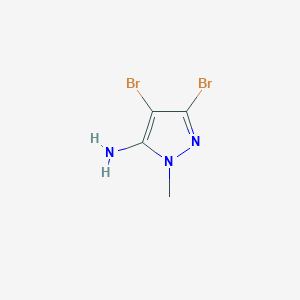
![3'-Methylcarbamoyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid](/img/structure/B1431523.png)
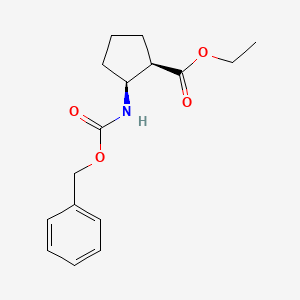
![Ethyl 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylate](/img/structure/B1431529.png)